molecular formula C21H19FN2 B5232805 N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline

N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline

Cat. No.: B5232805
M. Wt: 318.4 g/mol
InChI Key: JNWKCAQYVLONAB-UHFFFAOYSA-N
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Description

N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline is a chemical compound that belongs to the class of carbazoles Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in various chemical syntheses

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-13,23H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWKCAQYVLONAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline typically involves the reaction of 9-ethylcarbazole with 4-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Common solvents used in this synthesis include toluene and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent recovery are carefully monitored to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(9-ethylcarbazol-3-yl)methyl]-4-fluorobenzaldehyde, while reduction could produce this compound .

Scientific Research Applications

N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
  • N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine

Uniqueness

N-[(9-ethylcarbazol-3-yl)methyl]-4-fluoroaniline stands out due to its unique combination of the carbazole and fluoroaniline moieties. This structural feature imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific reactivity and stability .

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